Cyclononanone
CAS No.: 3350-30-9
Cat. No.: VC3773193
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3350-30-9 |
---|---|
Molecular Formula | C9H16O |
Molecular Weight | 140.22 g/mol |
IUPAC Name | cyclononanone |
Standard InChI | InChI=1S/C9H16O/c10-9-7-5-3-1-2-4-6-8-9/h1-8H2 |
Standard InChI Key | BAUZLFKYYIVGPM-UHFFFAOYSA-N |
SMILES | C1CCCCC(=O)CCC1 |
Canonical SMILES | C1CCCCC(=O)CCC1 |
Melting Point | 34.0 °C |
Introduction
Chemical Structure and Basic Properties
Basic Chemical Information
Property | Value |
---|---|
Chemical Formula | C₉H₁₆O |
Molecular Weight | 140.22 g/mol |
CAS Registry Number | 3350-30-9 |
EINECS Number | 222-108-9 |
Canonical SMILES | O=C1CCCCCCCC1 |
InChI | InChI=1S/C9H16O/c10-9-7-5-3-1-2-4-6-8-9/h1-8H2 |
InChIKey | BAUZLFKYYIVGPM-UHFFFAOYSA-N |
Cyclononanone belongs to the family of medium-sized ring ketones, which exhibit distinctive properties due to their ring size. The nine-membered ring places it between the highly strained smaller rings (cyclopentanone, cyclohexanone) and the more flexible larger rings, giving it intermediate conformational characteristics that affect its chemical behavior .
Physical Properties
Cyclononanone exists as a liquid at ambient temperature with a relatively high boiling point compared to its molecular weight, which is characteristic of ketones due to their polar nature and capacity for intermolecular hydrogen bonding.
Physical Characteristics
The physical properties of cyclononanone reflect its molecular structure, with the carbonyl group contributing to its polarity and affecting properties such as boiling point and solubility. The moderate melting point of 34°C indicates that cyclononanone is a solid at lower temperatures but melts near room temperature, which has implications for its handling and storage .
Spectroscopic Characteristics
Spectroscopic analysis of cyclononanone provides valuable information about its molecular structure and conformation. Various spectroscopic techniques have been employed to characterize this compound.
Nuclear Magnetic Resonance (NMR)
Nuclear magnetic resonance spectroscopy has been used to investigate the polymorphism of crystalline cyclononanone. NMR studies have revealed important information about the conformational flexibility of the nine-membered ring system in different crystalline phases .
The ¹³C NMR spectrum of cyclononanone typically shows the carbonyl carbon signal at approximately 210-215 ppm, which is characteristic of cyclic ketones. The remaining carbon signals appear in the aliphatic region between 20-40 ppm, with specific chemical shifts depending on their position relative to the carbonyl group .
Polymorphism and Crystalline Structure
One of the most interesting aspects of cyclononanone is its polymorphic behavior in the solid state. X-ray diffraction studies have shown that cyclononanone undergoes phase transitions below room temperature.
Phase Transitions
Research using X-ray diffraction, nuclear magnetic resonance spectroscopy, and differential thermal analysis has demonstrated that cyclononanone exhibits polymorphism in its crystalline state. The crystalline phases stable at room temperature are highly disordered and share structural similarities with several unrelated compounds including cyclooctane, cycloheptatriene, β-fluorine, and γ-oxygen .
These disordered crystalline phases are of significant interest in materials science and physical chemistry as they represent examples of plastic crystals, where molecules retain some rotational freedom despite being in a crystalline lattice. This behavior affects the thermal properties and phase transition behaviors of the compound .
Synthesis and Purification
Cyclononanone can be synthesized through various methods, and several purification techniques have been documented in the literature.
Purification Methods
Cyclononanone can be purified through conversion to its semicarbazone derivative, which has a melting point of 179.5-180.5°C when crystallized from 90% methanol. The purified compound can be regenerated by steam distillation of a mixture containing 13.1g of semicarbazone, 22g of phthalic anhydride, and 45mL of water. After collecting approximately 300mL of distillate and extracting with diethyl ether, the dried extract yields 8.4g of ketone with a boiling point of 100-101.5°C at 15mm pressure .
Alternative purification methods include repeated sublimation at 0.05-0.1mm pressure, as reported by Blomquist et al. The oxime derivative has a melting point of 76.5-77.5°C, while the iso-oxime melts at 138-139°C .
Chemical Reactivity
As a cyclic ketone, cyclononanone exhibits reactivity typical of the carbonyl functional group, including nucleophilic addition reactions, reduction, and condensation reactions.
Hazard Statement | Description | Hazard Category |
---|---|---|
H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
Related Compounds
Cyclononanone is related to other cyclic ketones and has derivatives that expand its chemical family.
Derivatives
One notable derivative is 2-nitrocyclononanone (C₉H₁₅NO₃), which contains a nitro group at the alpha position of the carbonyl group. This compound has the CAS number 13154-29-5 and a molecular weight of 185.22 g/mol .
Homologous Series
Cyclononanone belongs to the homologous series of cyclic ketones that includes cyclooctanone, cyclodecanone, and other cycloalkanones. Research indicates that cyclooctanone and cyclononanone share similar polymorphic behavior, suggesting common structural characteristics among medium-sized ring ketones .
Applications and Research Significance
Cyclononanone serves as an important research compound in several areas of chemistry.
Conformational Analysis
The nine-membered ring of cyclononanone presents an interesting case for conformational analysis studies. The medium ring size experiences unique strain and stereoelectronic effects that have been the subject of theoretical and experimental investigations .
Materials Science
The polymorphic behavior of crystalline cyclononanone has significance in materials science, particularly in understanding phase transitions and disordered crystalline states. Its structural similarity to several unrelated compounds at room temperature provides valuable insights into crystal packing and molecular dynamics in the solid state .
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